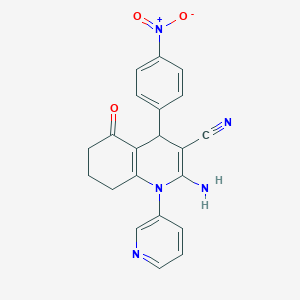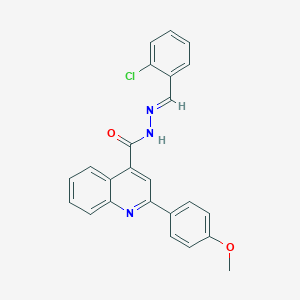![molecular formula C12H12N2O4S B445392 (E)-4-{[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID](/img/structure/B445392.png)
(E)-4-{[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-{[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[b]thiophene ring, which is known for its interesting electronic properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-{[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclopenta[b]thiophene ring, followed by functionalization to introduce the carbamoyl and amino groups. The final step involves the formation of the oxobut-2-enoic acid moiety under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-{[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.
Applications De Recherche Scientifique
Biology: The compound’s unique structure may interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial activities, depending on its interaction with biological pathways.
Industry: The compound could be used in the development of new materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism by which (E)-4-{[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclopenta[b]thiophene derivatives and related structures with carbamoyl and amino groups. Examples might include:
- Cyclopenta[b]thiophene-2-carboxylic acid
- 3-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Uniqueness
What sets (E)-4-{[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID apart is its specific combination of functional groups and the resulting electronic and steric properties. This unique structure can lead to distinct interactions with biological targets and different reactivity in chemical transformations, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C12H12N2O4S |
|---|---|
Poids moléculaire |
280.3g/mol |
Nom IUPAC |
(E)-4-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12N2O4S/c13-11(18)10-6-2-1-3-7(6)19-12(10)14-8(15)4-5-9(16)17/h4-5H,1-3H2,(H2,13,18)(H,14,15)(H,16,17)/b5-4+ |
Clé InChI |
IBRIYRXUASBBOC-SNAWJCMRSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC(=O)O |
SMILES isomérique |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C(=O)O |
SMILES canonique |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B445309.png)
![N-(1-adamantyl)-2-[(4-chlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B445311.png)
![N-{4-[N-(3,4,5-triethoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopentanecarboxamide](/img/structure/B445313.png)
![2-(4-chlorophenyl)-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}acetohydrazide](/img/structure/B445314.png)
![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-(4-chloro-2-methylphenoxy)propanamide](/img/structure/B445315.png)
![2,2-dichloro-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B445317.png)
![3-chloro-N'-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)-6-nitro-1-benzothiophene-2-carbohydrazide](/img/structure/B445320.png)

![2-(4-methoxyphenyl)-N-(4-{N-[(2-naphthyloxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B445324.png)

![[3-Amino-10-(trifluoromethyl)-4,5-dihydrobenzo[h]thieno[2,3-c]isoquinolin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B445326.png)
![N-cyclooctyl-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B445328.png)

![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445332.png)
